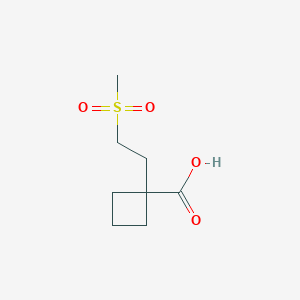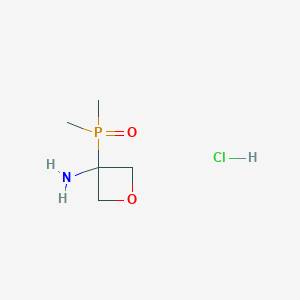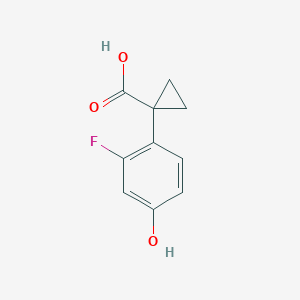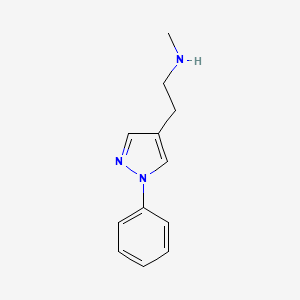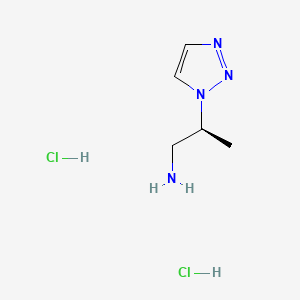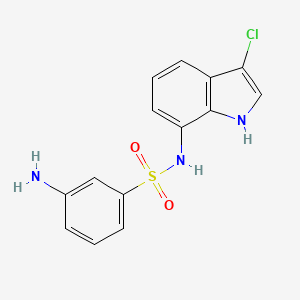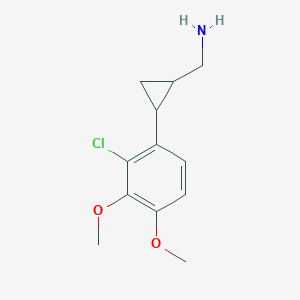
(2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . This compound is a cyclopropane derivative, characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-chloro-3,4-dimethoxyphenyl group. It is known for its unique reactivity and selectivity, making it a valuable asset in advanced research and synthesis projects .
Métodos De Preparación
The synthesis of (2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine typically involves the reaction of 2-chloro-3,4-dimethoxyacetophenone with ammonia or ethylamine . The process can be summarized as follows:
Reaction with Ammonia or Ethylamine: 2-chloro-3,4-dimethoxyacetophenone is reacted with ammonia or ethylamine to form the corresponding intermediate.
Hydrogenation or Hydroboration Reduction: The intermediate is then subjected to hydrogenation or hydroboration reduction to yield the target compound.
Análisis De Reacciones Químicas
(2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
(2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of (2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological responses, including inhibition of enzyme activity, alteration of receptor function, and modulation of cellular processes .
Comparación Con Compuestos Similares
(2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine can be compared with other similar compounds, such as:
2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine: This compound shares a similar phenyl group but differs in the presence of an ethylamine moiety instead of a cyclopropyl group.
2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methylamine: This compound is structurally similar but has a methylamine group instead of a methanamine group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct reactivity and selectivity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
[2-(2-chloro-3,4-dimethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H16ClNO2/c1-15-10-4-3-8(9-5-7(9)6-14)11(13)12(10)16-2/h3-4,7,9H,5-6,14H2,1-2H3 |
Clave InChI |
MRGLTJXRXJCTEF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C2CC2CN)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)

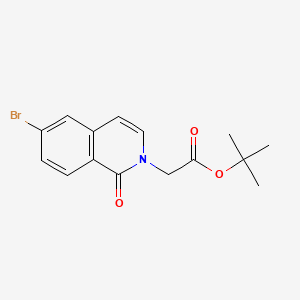
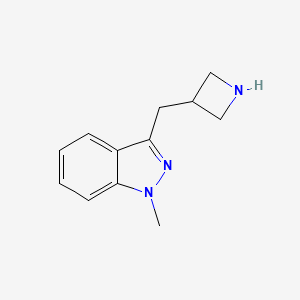
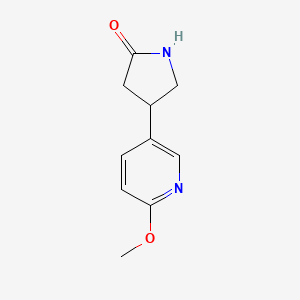
amine](/img/structure/B13590472.png)
